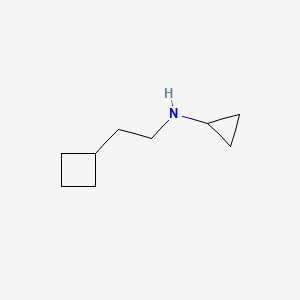
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride
Overview
Description
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride (2-MPPEH) is a synthetic compound derived from piperidine and propylphenol. It is a white crystalline solid with a melting point of 215-216 °C and a molecular weight of 413.8 g/mol. 2-MPPEH is soluble in water and most organic solvents, and has been used in a variety of scientific research applications.
Scientific Research Applications
Organic Synthesis Applications
Nucleophilic Substitution Reactions
In a study by Mataka et al. (1992), they explored the nucleophilic substitution reactions involving compounds similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. They found that these reactions could produce a range of derivatives with potential applications in synthesis (Mataka et al., 1992).
Synthesis of Aminopropanols
Research by Gasparyan et al. (2011) involved synthesizing new aminopropanols via reactions with compounds structurally similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. The study highlighted the potential of these compounds in creating new chemicals with diverse applications (Gasparyan et al., 2011).
Pharmacological Applications
- Antibacterial and Antioxidant Properties: Another study by Gasparyan et al. (2011) investigated the antibacterial and antioxidant properties of hydrochlorides of aminopropanols, which are related to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. Some of these compounds exhibited moderate antibacterial activity, indicating their potential use in medical applications (Gasparyan et al., 2011).
Biochemical Applications
- Metabolite Identification: A study by Kim et al. (2013) on HM781-36B, a tyrosine kinase inhibitor, involved compounds structurally similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. The study focused on identifying metabolites and understanding their behavior in vitro and in vivo, demonstrating the importance of such compounds in biochemical research (Kim et al., 2013).
Mechanism of Action
The mechanism of action for 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride is not specified in the search results. Its applications in drug development suggest that it may interact with biological systems in a specific manner.
Safety and Hazards
properties
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h7-8,10,13,16H,3-6,9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXKXSZZJDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)




![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)


